![molecular formula C14H19NO3 B11867150 1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one CAS No. 67359-88-0](/img/structure/B11867150.png)
1-[(2,6-Dihydroxy-4-methylphenyl)methyl]azepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzyl group substituted with two hydroxyl groups and a methyl group, attached to an azepan-2-one ring. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dihydroxy-4-methylbenzaldehyde and azepan-2-one.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with azepan-2-one in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation reaction under controlled temperature and pressure conditions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, such as oxidative stress response or inflammatory pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azepines: Compounds with a similar azepan ring structure.
Benzodiazepines: Compounds with a benzene ring fused to a diazepine ring.
Oxazepines: Compounds with an oxygen atom in the azepine ring.
Thiazepines: Compounds with a sulfur atom in the azepine ring.
Uniqueness
1-(2,6-Dihydroxy-4-methylbenzyl)azepan-2-one is unique due to the presence of both hydroxyl and methyl groups on the benzyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
67359-88-0 |
|---|---|
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.30 g/mol |
IUPAC-Name |
1-[(2,6-dihydroxy-4-methylphenyl)methyl]azepan-2-one |
InChI |
InChI=1S/C14H19NO3/c1-10-7-12(16)11(13(17)8-10)9-15-6-4-2-3-5-14(15)18/h7-8,16-17H,2-6,9H2,1H3 |
InChI-Schlüssel |
UJGJXDTZRJABLP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)O)CN2CCCCCC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B11867074.png)
![N-(3-{[tert-Butyl(dimethyl)silyl]oxy}-2-oxopropyl)acetamide](/img/structure/B11867076.png)





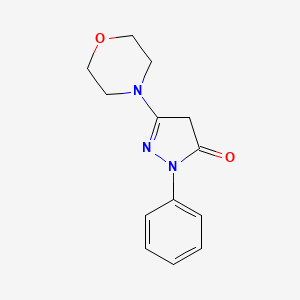
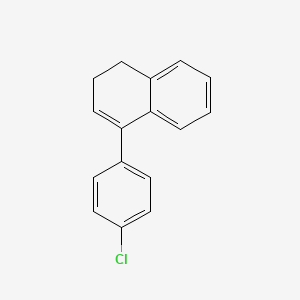
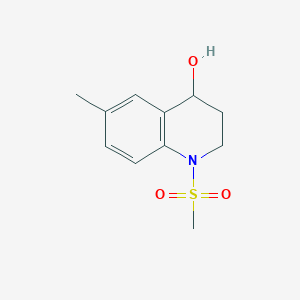
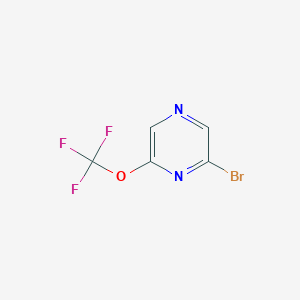
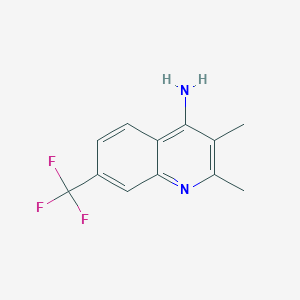
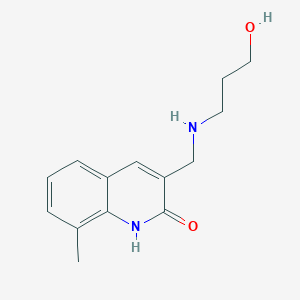
![tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11867170.png)
